1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole 1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole
Brand Name: Vulcanchem
CAS No.: 2246507-34-4
VCID: VC3179728
InChI: InChI=1S/C16H24BNO4S/c1-6-23(19,20)18-10-9-12-11-13(7-8-14(12)18)17-21-15(2,3)16(4,5)22-17/h7-8,11H,6,9-10H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)CC
Molecular Formula: C16H24BNO4S
Molecular Weight: 337.2 g/mol

1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole

CAS No.: 2246507-34-4

Cat. No.: VC3179728

Molecular Formula: C16H24BNO4S

Molecular Weight: 337.2 g/mol

* For research use only. Not for human or veterinary use.

1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole - 2246507-34-4

Specification

CAS No. 2246507-34-4
Molecular Formula C16H24BNO4S
Molecular Weight 337.2 g/mol
IUPAC Name 1-ethylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole
Standard InChI InChI=1S/C16H24BNO4S/c1-6-23(19,20)18-10-9-12-11-13(7-8-14(12)18)17-21-15(2,3)16(4,5)22-17/h7-8,11H,6,9-10H2,1-5H3
Standard InChI Key XCBNSTXVBMKNHJ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)CC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)CC

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure and Composition

1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-2,3-dihydro-1H-indole is characterized by a dihydroindole core (2,3-dihydro-1H-indole) with two key substituents: an ethanesulfonyl group attached to the nitrogen atom (N1) and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronic ester) at the C5 position of the aromatic ring. This compound shares structural similarities with other sulfonylated indole derivatives, such as 1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, which has been documented in chemical catalogs .

The estimated molecular formula for this compound would be C16H24BNO4S, with a molecular weight of approximately 337.24 g/mol. The structure incorporates both a heterocyclic ring system and functional groups with distinct chemical reactivity.

Physical Properties

While specific empirical data for 1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-2,3-dihydro-1H-indole is limited, its properties can be inferred based on similar compounds. The compound likely exists as a crystalline solid at room temperature, with moderate to high stability under standard laboratory conditions. Based on related compounds, it would likely require storage at 2-8°C to maintain optimal purity, similar to other boronic ester derivatives .

The presence of the pinacol boronic ester group contributes to the compound's lipophilicity, while the sulfonyl group adds a degree of polarity, resulting in moderate solubility in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide, with limited solubility in protic solvents like alcohols and water.

Spectroscopic Characteristics

The spectroscopic profile of 1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-2,3-dihydro-1H-indole would include distinctive NMR signals reflecting its structural components:

  • 1H NMR would show signals for the methyl groups of the pinacol moiety (typically around 1.2-1.4 ppm), the ethyl group of the ethanesulfonyl substituent, and the aromatic protons of the indole ring.

  • 13C NMR would display characteristic peaks for the quaternary carbons of the pinacol group (around 80-85 ppm) and the carbonaceous framework of the indole system.

  • 11B NMR would exhibit a signal for the boron atom in the dioxaborolane ring.

Synthetic Pathways and Chemical Reactivity

Chemical Reactivity Profile

The reactivity of 1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-2,3-dihydro-1H-indole is dominated by its functional groups:

  • The boronic ester group serves as a versatile handle for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides under palladium catalysis.

  • The ethanesulfonyl group can participate in various transformations, including potential deprotection to restore the indole NH functionality.

  • The partially saturated indole ring (dihydroindole) offers opportunities for selective functionalization at the C2 and C3 positions.

These reactive features make the compound valuable as a synthetic intermediate in the preparation of more complex molecules, particularly those requiring selective arylation at the C5 position of the indole scaffold.

CompoundStructure TypeKey Functional GroupsReported Biological ActivityReference
1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-2,3-dihydro-1H-indoleDihydroindoleEthanesulfonyl, Boronic esterPotential synthetic intermediate, Biological activity not fully characterized-
Indole-2-carboxamidesIndoleCarboxamideAnti-tubercular (0.2 μg/ml)
DG167, indazole sulfonamideIndazoleSulfonamideAnti-tubercular (0.39 μM)
N-cyclooctyl-6-trifluoromethylindol-2-ylmethylamineIndoleAmine, TrifluoromethylAnti-tubercular (0.13 μM)
Indole-3-thiosemicarbazoneIndoleThiosemicarbazoneAnti-tubercular (1.6 μg/ml)

The structural features of 1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-2,3-dihydro-1H-indole align with several bioactive indole derivatives, particularly those containing sulfonyl groups. The compound shares certain similarities with sulfonamide-containing compounds like DG167, which has demonstrated significant anti-tubercular activity .

Synthetic Applications

The primary utility of 1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-2,3-dihydro-1H-indole likely lies in its role as a synthetic intermediate for the preparation of more complex indole derivatives. The boronic ester functionality provides an excellent handle for further elaboration through cross-coupling reactions, enabling the synthesis of compounds with potential medicinal properties.

Table 2: Potential Synthetic Transformations of 1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-2,3-dihydro-1H-indole

Reaction TypeReagentsExpected ProductPotential Application
Suzuki-Miyaura couplingAryl/vinyl halides, Pd catalyst5-Aryl/vinyl substituted indoline derivativesBuilding blocks for drug discovery
Chan-Lam couplingAmines, Cu catalyst5-Amino substituted indoline derivativesPrecursors for nitrogen-containing pharmaceutical compounds
Oxidative Heck reactionAlkenes, Pd catalyst5-Alkenyl substituted indoline derivativesAccess to unsaturated indoline structures
DeprotectionStrong bases or nucleophilesN-deprotected 5-borylated indolineFurther N-functionalization
OxidationOxidizing agentsConversion to indole derivativesIncreased aromaticity and potential bioactivity

Structure-Activity Relationship Considerations

Impact of Structural Elements on Activity

The bioactivity of indole derivatives is significantly influenced by their substitution pattern. In 1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-2,3-dihydro-1H-indole, several structural features merit attention:

  • The N-ethanesulfonyl group: Sulfonyl substituents on indole nitrogen atoms have been shown to modulate the electronic properties of the heterocyclic system, potentially influencing interactions with biological targets. Sulfonamide-containing indoles have demonstrated anti-tubercular activity, as seen with compounds like DG167 .

  • The boronic ester at C5: While primarily serving as a synthetic handle, this group contributes to the compound's lipophilicity and may influence its pharmacokinetic properties.

  • The dihydroindole core: The reduced aromaticity compared to indole potentially alters the compound's conformation and binding properties with biological targets.

Comparative Analysis with Structurally Related Compounds

Table 3: Structural Comparison with Related Indole Derivatives Containing Boronic Ester or Sulfonyl Groups

CompoundCore StructureN-SubstitutionPosition of Boronic EsterOther FeaturesReference
1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-2,3-dihydro-1H-indoleDihydroindoleEthanesulfonylC5Reduced pyrrole ring-
1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indoleIndolePhenylsulfonylC4Fully aromatic system
1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanonePhenylNone (not indole)ortho to acetylContains acetyl group
7-Sulfonyl indoleIndoleNoneNone (sulfonyl at C7)Sulfonyl at C7 position

The comparison highlights both similarities and differences between 1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-2,3-dihydro-1H-indole and related compounds. The positioning of the boronic ester group at C5, compared to C4 in the phenylsulfonyl derivative, may result in different spatial orientations and reactivity patterns. Similarly, the ethanesulfonyl group, being smaller than a phenylsulfonyl group, likely influences the compound's steric properties and potential biological interactions differently.

Analytical Characterization

Spectroscopic Identification

The analytical characterization of 1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-2,3-dihydro-1H-indole would typically involve multiple spectroscopic techniques to confirm its structure and purity. Based on the analysis methods typically applied to similar compounds:

  • Nuclear Magnetic Resonance (NMR) spectroscopy would be primary for structural elucidation, with expected characteristic signals:

    • 1H NMR: Signals for dihydroindole aromatic protons, methylene groups of the dihydro ring, ethyl group of the sulfonyl moiety, and methyl groups of the pinacol ester

    • 13C NMR: Characteristic peaks for aromatic carbons, quaternary carbons of the pinacol group, and the carbon atoms adjacent to the nitrogen

    • 11B NMR: Signal confirming the presence of the boronic ester

  • Mass Spectrometry would provide molecular weight confirmation and fragmentation patterns characteristic of both the sulfonyl and boronic ester functionalities.

  • Infrared Spectroscopy would show characteristic absorptions for the sulfonyl group (typically around 1350-1150 cm-1) and B-O stretching of the boronic ester.

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